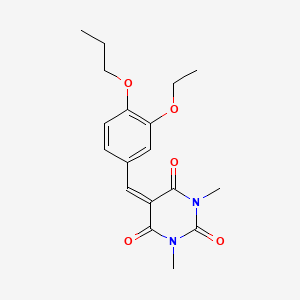

![molecular formula C17H15BrN2O2S B4616714 5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B4616714.png)

5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step chemical processes, starting from simpler aromatic compounds. For instance, Schiff bases like N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide have been synthesized via the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, highlighting the use of bromination and methoxylation in creating such compounds (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one is determined through techniques such as X-ray crystallography. For example, derivatives of the Benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine system have had their crystal and molecular structure elucidated, providing insights into the spatial arrangement of atoms within such molecules (J. Bremner et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving bromo-methoxy compounds often lead to the formation of products with varied properties. For instance, reactions of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles demonstrate the formation of cyclopropane derivatives, illustrating the reactivity of such compounds in creating new cyclic structures (F. Fariña et al., 1986).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The detailed physical properties are often derived from crystallographic analysis, as seen with various bromo-methoxybenzamide derivatives (N. Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for predicting the behavior of these compounds in synthetic routes. Studies on bromination reactions of cyclohexenol benzoates reveal insights into the reactivity patterns and potential intermediates formed during such processes (G. Bellucci et al., 1987).

Scientific Research Applications

Photodynamic Therapy Applications

The compound's relevance in scientific research can be related to the development of photosensitizers for photodynamic therapy (PDT). For instance, studies on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrate the importance of such compounds in developing effective PDT agents. These substances have been found to exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Compound Synthesis

Another significant application is in the synthesis of compounds with potential anticancer activities. Research into 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives has shown that these compounds exhibit anticancer activity against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, and leukemia cancers, at micromolar concentrations (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antioxidant Activity of Marine Algae Extracts

Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols, which show potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of such compounds in preventing oxidative deterioration of food and possibly in pharmaceutical applications due to their natural antioxidant properties (Li, Li, Gloer, & Wang, 2011).

Antibacterial Properties of Algae-Derived Compounds

Isolation of bromophenols from Rhodomela confervoides also revealed compounds with moderate to strong antibacterial activity against various bacterial strains. This highlights the possibility of utilizing these marine-derived substances in developing new antibacterial agents, contributing to the field of antibiotic research (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

properties

IUPAC Name |

5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S/c1-9-6-10(18)7-12(15(9)22-2)16(21)20-17-13(8-19)11-4-3-5-14(11)23-17/h6-7H,3-5H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJBREMDIJBEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)

![7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)

![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)

![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)

![N-(3-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4616681.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4616695.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea](/img/structure/B4616707.png)

![2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4616713.png)